molecular formula C24H24N2O3S B5174108 2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide

2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide

Cat. No.: B5174108
M. Wt: 420.5 g/mol
InChI Key: WROQMZQIIZRPON-UHFFFAOYSA-N
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Description

2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and unique structural features.

Preparation Methods

The synthesis of 2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring, which is then further functionalized to obtain the desired compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the functional groups attached to it.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In industry, it can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide include other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share the thiophene ring structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-21(16-29-18-12-6-2-7-13-18)26-24-22(19-14-8-3-9-15-20(19)30-24)23(28)25-17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROQMZQIIZRPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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